[3,4'-Bipyridine]-3',5'-dicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-pyridin-3-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-5-14-6-9(12(17)18)10(8)7-2-1-3-13-4-7/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
ZNQWPJOLIYWZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is often catalyzed by palladium and requires specific conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including [3,4’-Bipyridine]-3’,5’-dicarboxylic acid, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These methods are optimized for large-scale production, focusing on maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Reactions
Molecular Characteristics:
- Molecular Formula: C12H10N2O4
- Molecular Weight: 244.20 g/mol
Reactivity:
The compound undergoes several types of chemical reactions:
- Oxidation: Forms bipyridinium salts using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Converts to bipyridine derivatives using reducing agents such as sodium borohydride.
- Substitution: Carboxylic acid groups can be substituted in nucleophilic reactions.
Coordination Chemistry
[3,4'-Bipyridine]-3',5'-dicarboxylic acid serves as a ligand in coordination chemistry, forming complexes with transition metals. This property is crucial for synthesizing new materials with tailored electronic and catalytic properties.
Case Study:
A study demonstrated the formation of manganese(II) complexes using this compound as a ligand, which exhibited enhanced catalytic activity in various reactions .
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and in cancer therapy. Its structure allows it to interact with biological molecules effectively.
Case Study:
Research indicated significant cytotoxic effects against cancer cell lines while showing low toxicity to normal cells, highlighting its potential as a therapeutic agent .
Material Science
In materials science, this compound is utilized in the production of advanced materials such as perovskite nanocrystals. These materials have applications in optoelectronics and photovoltaics.
Data Table: Applications in Material Science
Similar Compounds Overview
| Compound | Key Features |
|---|---|
| 2,2'-Bipyridine | Widely used ligand; different substitution pattern |
| 4,4'-Bipyridine | Used in synthesis of viologens and coordination polymers |
| 3,3'-Bipyridine | Significant in specific catalytic applications |
Uniqueness:
this compound's unique substitution pattern allows for distinct coordination properties compared to other bipyridine isomers. Its carboxylic acid groups provide additional sites for functionalization.
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in medicinal applications, the compound can inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 2,2'-Bipyridine Dicarboxylic Acid Isomers
The position of carboxylic acid groups on 2,2'-bipyridine significantly influences physicochemical and biological properties. Key isomers include:
Key Differences :
- Coordination Chemistry : 4,4'- and 5,5'-isomers act as bidentate ligands in octahedral Ru(II) complexes, while 3,3'-isomers adopt tridentate binding in Re(I) systems . The 3',5' substitution in the target compound may restrict coordination flexibility due to steric constraints.
- Biological Activity : 5,5'- and 3,3'-derivatives show enhanced cytotoxicity and radical scavenging compared to 4,4'-isomers, attributed to improved cellular uptake and redox activity .
- Applications : 4,4'- and 5,5'-isomers dominate in DSSCs and MOFs, whereas 3,3'-derivatives are prioritized in anticancer drug design .
Comparison with Pyridine-Dicarboxylic Acid Hybrids
Compounds like pyridine-3,5-dicarboxylic acid (3,5-pydcH₂) and 1,2,5-thiadiazole-3,4-dicarboxylic acid form co-crystals with 4,4'-bipyridine via hydrogen bonding and π-π stacking. These systems exhibit 2D/3D frameworks for gas storage or sensing, but lack the metal-binding versatility of bipyridine dicarboxylic acids .
Biological Activity
[3,4'-Bipyridine]-3',5'-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, based on diverse research findings.
Chemical Structure
The compound consists of a bipyridine moiety substituted with carboxylic acid groups at the 3' and 5' positions. This structural configuration is crucial as it influences the compound's interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of bipyridine compounds exhibit notable antimicrobial properties. For instance, this compound showed significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related bipyridine derivatives against Gram-positive and Gram-negative bacteria were reported as follows:
- Staphylococcus aureus : MIC = 6.3 µg/mL
- Escherichia coli : MIC = 12.5 µg/mL
These values indicate that the compound has comparable efficacy to established antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |
| Escherichia coli | 12.5 | Benzylpenicillin | >50 |
2. Cytotoxic Activity
The cytotoxic effects of this compound were assessed using various cell lines and biological models. The compound demonstrated cytotoxicity against Artemia salina with an LC50 value indicating moderate toxicity:
- Cytotoxicity :
- LC50 (Artemia salina) = 82.5 µg/mL
This suggests that while the compound exhibits some level of toxicity, it may still be considered for therapeutic applications depending on the context of use .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve interaction with cellular receptors or enzymes. For example, its structural similarity to known GABAA/BZ receptor agonists suggests potential neuroactive properties .
Case Studies
Several studies have investigated the biological activity of bipyridine derivatives:
- A study on the synthesis and evaluation of various bipyridine derivatives indicated that modifications at different positions significantly affect their antimicrobial potency and cytotoxic profiles .
- Another investigation highlighted that certain derivatives exhibited enhanced activity against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
